molecular formula C22H26N2O3 B2818210 N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351658-39-3

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No. B2818210
CAS RN: 1351658-39-3
M. Wt: 366.461
InChI Key: ISIBMDLPMMMCJZ-UHFFFAOYSA-N
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Description

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been studied for its potential as a psychoactive drug, but it has also shown promise in scientific research applications due to its unique chemical properties.

Scientific Research Applications

  • Synthesis Techniques:

    • A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which includes the category of N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, has been developed. This process involves the coupling of aldehydes with specific sulfonamides (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
  • Structural and Thermodynamic Properties:

    • Research on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provided insights into the crystal structure, confirming it belongs to the triclinic, P-1 space group. Theoretical simulations of its structure, FT-IR spectra, and electronic spectra were conducted, contributing to the understanding of such spiro compounds (Zeng, Wang, & Zhang, 2021).
  • Chiral Syntheses from Carbohydrates:

    • Chiral syntheses of compounds related to N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, such as spirobi-1,4-dioxan, have been reported, starting from D-fructose. These syntheses emphasize the importance of the chirality at the spiro-ring junction defined by the glycoside's anomeric carbon atom (Chan, Hough, & Richardson, 1982).
  • Application in Antibacterial Agents:

    • Spirocyclic derivatives of ciprofloxacin, involving the 1-oxa-9-azaspiro[5.5]undecane structure, have been explored for antibacterial purposes. These derivatives were tested against various bacterial strains, revealing insights into their antibacterial spectrum and potency (Lukin et al., 2022).
  • Peptide Synthesis Applications:

    • A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), was synthesized for the production of N-protected amino acid-ASUD esters, highlighting its use in peptide synthesis. This compound was developed to improve synthesis efficiency and eliminate the need for certain allergenic chemicals (Rao et al., 2016).
  • Electrochemical Studies:

    • Research into the redox behavior of related 1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media provided insights into the main products of electrolytic oxidation and reduction. These findings contribute to the understanding of the electrochemical properties of spiro compounds (Abou-Elenien et al., 1991).
  • Chiral Separation and Configuration Determination:

    • A study on chiral separation of spiro compounds, including 1,3-dioxa-9-azaspiro[5.5]undecane derivatives, was conducted. This research is significant in the pharmaceutical industry for applications in active pharmaceutical ingredients and as catalysts in synthesizing active enantiomers (Liang et al., 2008).

properties

IUPAC Name

N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(24-14-12-22(13-15-24)26-16-7-17-27-22)23-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBMDLPMMMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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